
2,5-Dimethylhexa-1,4-dien-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dimethylhexa-1,4-dien-3-one is an organic compound with the molecular formula C8H12O. It is a dienone, meaning it contains two double bonds and a ketone group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,5-Dimethylhexa-1,4-dien-3-one can be synthesized through several methods. One common approach involves the aldol condensation of isobutyraldehyde with acetone, followed by dehydration to form the dienone structure. The reaction typically requires a base such as sodium hydroxide and is carried out under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize yield and efficiency. Catalysts such as alumina or silica may be employed to facilitate the dehydration step. The reaction conditions, including temperature and pressure, are carefully monitored to maximize the production rate and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
2,5-Dimethylhexa-1,4-dien-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in the formation of 2,5-dimethylhexa-1,4-dien-3-ol.
Substitution: The double bonds in the compound can participate in electrophilic addition reactions, such as halogenation or hydrohalogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Halogenation reactions may involve reagents like bromine (Br2) or chlorine (Cl2) under controlled conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
2,5-Dimethylhexa-1,4-dien-3-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound can be used as a probe to study enzyme-catalyzed reactions involving dienones.
Medicine: Research into potential pharmaceutical applications, including its use as a precursor for drug synthesis.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of fragrances and flavors.
Mechanism of Action
The mechanism of action of 2,5-Dimethylhexa-1,4-dien-3-one involves its reactivity with various nucleophiles and electrophiles. The double bonds and the ketone group provide sites for chemical interactions. For example, in electrophilic addition reactions, the compound can form carbocation intermediates that further react with nucleophiles. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethyl-2,4-hexadiene: A similar compound with two double bonds but lacking the ketone group.
2,5-Dimethyl-1,5-hexadiene: Another related compound with a different arrangement of double bonds.
Uniqueness
2,5-Dimethylhexa-1,4-dien-3-one is unique due to the presence of both double bonds and a ketone group, which confer distinct reactivity patterns. This makes it a valuable compound for various synthetic applications and research studies.
Properties
CAS No. |
10599-23-2 |
|---|---|
Molecular Formula |
C8H12O |
Molecular Weight |
124.18 g/mol |
IUPAC Name |
2,5-dimethylhexa-1,4-dien-3-one |
InChI |
InChI=1S/C8H12O/c1-6(2)5-8(9)7(3)4/h5H,3H2,1-2,4H3 |
InChI Key |
JVBRPAMIBZCVLM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC(=O)C(=C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


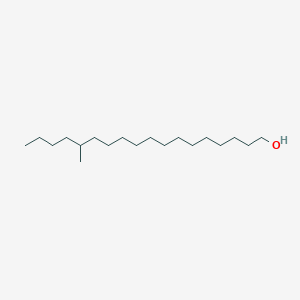
![1-{[(Morpholin-4-yl)sulfanyl]carbonothioyl}azepane](/img/structure/B14738805.png)
![hexacyclo[10.10.2.02,11.03,8.013,22.014,19]tetracosa-2(11),3,5,7,9,13(22),14,16,18,20-decaene-23,24-dicarboxylic acid](/img/structure/B14738810.png)
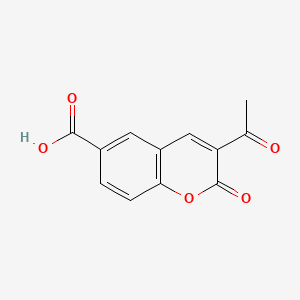

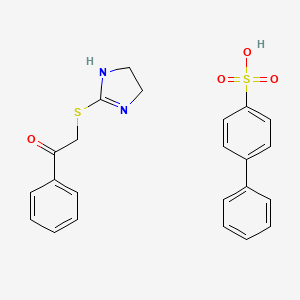
![2-[2-(Carboxymethyloxy)-3-propan-2-ylphenoxy]acetic acid](/img/structure/B14738829.png)
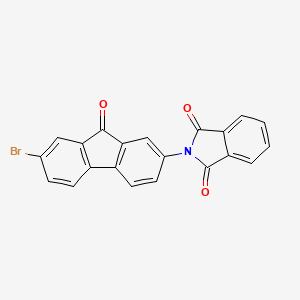
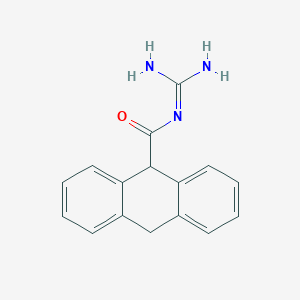
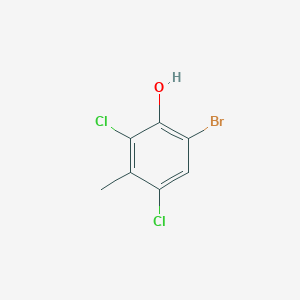
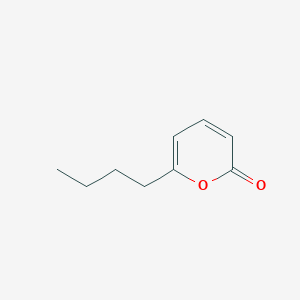
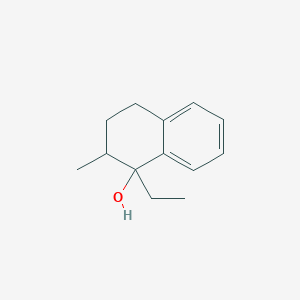
![1-Bromo-2-[(2-bromophenoxy)methyl]benzene](/img/structure/B14738885.png)
![2-[Butyl-[3-[(7-chloroquinolin-4-yl)amino]propyl]amino]ethanol](/img/structure/B14738888.png)
